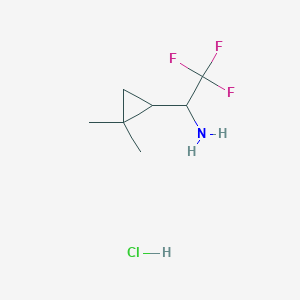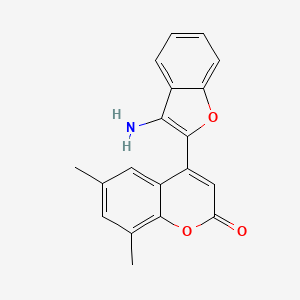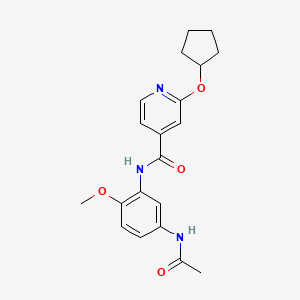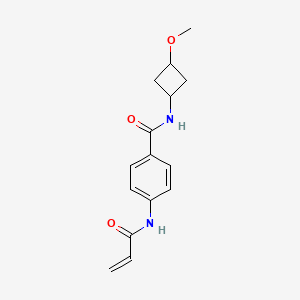
(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(2-(trifluoromethyl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom . The pyrrolidine ring is attached to the pyridine ring through an ether linkage (indicated by the ‘yloxy’ part of the name). The compound also contains a trifluoromethyl group attached to a phenyl ring, which is then attached to the pyrrolidine ring through a methanone (a type of ketone) group .
Molecular Structure Analysis
The presence of the pyrrolidine and pyridine rings would contribute to the three-dimensional structure of the molecule . The pyrrolidine ring, due to its sp3 hybridization, would provide a certain degree of three-dimensionality . The ether, ketone, and trifluoromethyl groups would also influence the overall shape and electronic distribution of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The ether and ketone groups are polar, which could make the compound reactive towards strong acids or bases . The trifluoromethyl group is electron-withdrawing, which could influence the compound’s reactivity in electrophilic or nucleophilic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar groups (like the ether and ketone) could make the compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of (3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(2-(trifluoromethyl)phenyl)methanone:
Pharmaceutical Development
This compound is of significant interest in pharmaceutical development due to its potential as a scaffold for drug design. The pyrrolidine ring is known for its versatility in creating biologically active compounds, which can be tailored to target specific diseases . The trifluoromethyl group enhances the compound’s metabolic stability and bioavailability, making it a promising candidate for developing new medications.
Cancer Research
In cancer research, this compound has shown potential as an inhibitor of specific enzymes involved in cancer cell proliferation. The presence of the pyridin-4-yloxy group allows for strong binding affinity to certain cancer-related proteins, potentially leading to the development of novel anticancer therapies .
Neurodegenerative Disease Studies
Research into neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, has explored this compound for its neuroprotective properties. The unique structure of the compound allows it to cross the blood-brain barrier, making it a valuable tool in studying and potentially treating these conditions .
Antiviral Applications
The compound’s structure is conducive to antiviral activity, particularly against RNA viruses. Its ability to interfere with viral replication processes makes it a candidate for developing treatments for diseases like influenza and other viral infections .
Antibacterial Research
In the field of antibacterial research, this compound has been investigated for its ability to inhibit bacterial growth. The trifluoromethyl group contributes to its effectiveness against a broad spectrum of bacterial strains, making it a potential lead compound for new antibiotics .
Inflammatory Disease Treatment
This compound has also been studied for its anti-inflammatory properties. Its ability to modulate inflammatory pathways can be leveraged to develop treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Cardiovascular Disease Research
In cardiovascular research, the compound has been explored for its potential to modulate cardiovascular functions. Its unique chemical structure allows it to interact with specific receptors involved in cardiovascular health, offering a pathway to new therapeutic agents for heart disease .
Metabolic Disorder Studies
Finally, this compound is being investigated for its role in treating metabolic disorders such as diabetes and obesity. Its ability to influence metabolic pathways and improve insulin sensitivity makes it a promising candidate for developing new treatments for these conditions .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3-pyridin-4-yloxypyrrolidin-1-yl)-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O2/c18-17(19,20)15-4-2-1-3-14(15)16(23)22-10-7-13(11-22)24-12-5-8-21-9-6-12/h1-6,8-9,13H,7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJRPTCPFXCZQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(2-(trifluoromethyl)phenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-phenyl-3-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2840478.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2840480.png)
![8-bromo-3-(3,4-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2840482.png)

![5-bromo-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2840485.png)
![N-(3-chlorophenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2840486.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2840488.png)
![1-[1-[(4-Chlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(5-methylpyridin-2-yl)urea](/img/structure/B2840491.png)

![Methyl 4-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate](/img/structure/B2840497.png)
![4-bromo-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide](/img/structure/B2840499.png)
